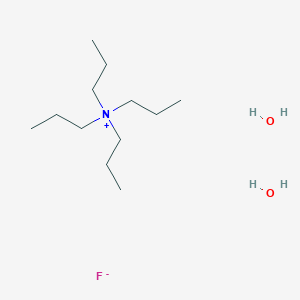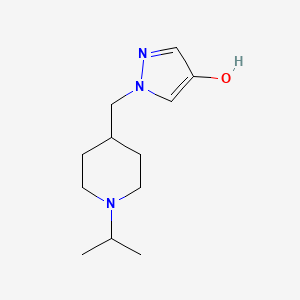![molecular formula C16H19N B12080972 2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)
2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine is an organic compound with a complex aromatic structure It is a derivative of phenethylamine, characterized by the presence of an ethyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine typically involves the reaction of 4-ethylbenzaldehyde with phenylmagnesium bromide to form a secondary alcohol. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in neurotransmitter modulation and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antidepressant and anxiolytic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The compound’s effects are mediated through its binding to trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
2-(4-Fluorophenyl)ethan-1-amine: A fluorinated analog with distinct pharmacological properties.
2-(4-Bromophenyl)ethan-1-amine: A brominated derivative with unique chemical reactivity.
Uniqueness
2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific receptors and alter its pharmacokinetic properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H19N |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
2-[3-(4-ethylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C16H19N/c1-2-13-6-8-15(9-7-13)16-5-3-4-14(12-16)10-11-17/h3-9,12H,2,10-11,17H2,1H3 |
Clé InChI |
YYVWWMPLVZWOGN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC=CC(=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)


![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)
![[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-](/img/structure/B12080960.png)
